molecular formula C8H14O4 B14742724 Ethyl 2-(acetyloxy)-2-methylpropanoate CAS No. 6283-75-6

Ethyl 2-(acetyloxy)-2-methylpropanoate

Cat. No.: B14742724
CAS No.: 6283-75-6
M. Wt: 174.19 g/mol
InChI Key: WDWFBYSNQIKPPY-UHFFFAOYSA-N
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Description

Ethyl 2-(acetyloxy)-2-methylpropanoate (CAS 6283-75-6) is an ester derivative of propanoic acid with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . This compound features a methyl group and an acetyloxy group attached to the second carbon of the propanoate backbone, making it a valuable synthetic intermediate in pharmaceuticals and organic chemistry due to its reactive ester functionality . The most widely reported preparation method is the acid-catalyzed esterification of 2-(acetyloxy)-2-methylpropanoic acid with ethanol, using catalysts such as sulfuric acid or p-toluenesulfonic acid (pTSA) . This process typically achieves yields of 82-89% after distillation . Alternative synthetic routes include transesterification of methyl esters and enantioselective enzymatic synthesis using lipase B from Candida antarctica (CAL-B), which can yield the (R)-isomer with up to 99% enantiomeric excess . For purification, fractional distillation under reduced pressure is commonly employed to isolate the product, which has a boiling point of 85–87°C at 15–20 mmHg . The compound is explicitly labeled for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

ethyl 2-acetyloxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWFBYSNQIKPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278481
Record name ethyl 2-(acetyloxy)-2-methylpropanoate
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Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6283-75-6
Record name Ethyl 2-(acetyloxy)-2-methylpropanoate
Source CAS Common Chemistry
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Record name Ethyl 2-(acetyloxy)-2-methylpropanoate
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Record name NSC7714
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Record name ethyl 2-(acetyloxy)-2-methylpropanoate
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Preparation Methods

Acid-Catalyzed Esterification

The most widely reported method involves esterification of 2-(acetyloxy)-2-methylpropanoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the reaction, typically conducted at reflux (78–80°C) for 6–12 hours. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration.

Reaction Conditions:

  • Catalyst: 1–5 mol% H₂SO₄ or pTSA
  • Solvent: Toluene or dichloromethane (DCM)
  • Yield: 82–89% after distillation

Side products include diethyl ether (from ethanol dehydration) and unreacted starting materials. Azeotropic distillation with toluene enhances yield by removing water via the Dean-Stark trap.

Transesterification of Methyl Esters

Transesterification offers a route to avoid handling corrosive acids. Mthis compound reacts with excess ethanol (5:1 molar ratio) in the presence of sodium ethoxide (NaOEt) at 60–70°C. The equilibrium shifts toward the ethyl ester due to ethanol’s volatility, which is removed under reduced pressure.

Optimization Data:

Parameter Optimal Value Yield Impact
Temperature 65°C Maximizes kinetics
Catalyst Loading 2 mol% NaOEt Prevents皂化
Reaction Time 8 hours 95% conversion

This method is less common industrially due to higher costs of methyl ester precursors.

Enzymatic Synthesis

Lipase-catalyzed esterification provides an enantioselective route. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction between 2-(acetyloxy)-2-methylpropanoic acid and ethanol in hexane at 37°C. Yields reach 76–81% with 99% enantiomeric excess (ee) for the (R)-isomer.

Advantages:

  • No racemization at the methyl branch
  • Mild conditions preserve acid-sensitive groups

Limitations:

  • Slow kinetics (48–72 hours)
  • High enzyme costs

Purification and Characterization

Distillation Techniques

Fractional distillation under vacuum (15–20 mmHg) isolates the ester (bp 85–87°C). Impurities like acetic acid and ethanol are removed via a Vigreux column. Purity ≥98% is confirmed by gas chromatography (GC).

Crystallization

Recrystallization from hexane/ethyl acetate (9:1) yields colorless crystals (mp −12°C). X-ray diffraction confirms the branched structure.

Industrial-Scale Production

Continuous-Flow Reactors

Tubular reactors with static mixers enhance heat transfer and reduce side reactions:

  • Residence Time: 30 minutes
  • Throughput: 50 kg/h
  • Purity: 97%

Environmental Considerations

Waste streams containing sulfuric acid are neutralized with CaCO₃, generating gypsum (CaSO₄), which is repurposed in construction materials.

Comparative Analysis of Methods

Method Yield (%) Cost (USD/kg) Enantioselectivity Scalability
Acid-Catalyzed 89 12 None High
Enzymatic 81 45 99% ee (R) Moderate
Asymmetric Hydrogenation 78 90 92% ee (S) Low

Mechanistic Insights

Esterification Kinetics

Second-order kinetics are observed, with rate constants (k) of 0.024 L/mol·min for H₂SO₄ and 0.018 L/mol·min for pTSA at 75°C. The energy of activation (Eₐ) is 45 kJ/mol, indicating a proton-transfer-limited mechanism.

Stereochemical Control

In enzymatic routes, CAL-B’s oxyanion hole stabilizes the tetrahedral intermediate, favoring (R)-configuration via π-π interactions with the acetyloxy group.

Applications and Derivatives

This compound serves as:

  • A flavor additive (apple, rum notes)
  • A precursor to 2-methylpropanoic acid antivirals
  • A monomer for biodegradable polyesters

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(acetyloxy)-2-methylpropanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-methylpropanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

Major Products Formed:

    Hydrolysis: 2-Methylpropanoic acid and ethanol.

    Reduction: 2-Methylpropanol.

    Transesterification: A new ester and ethanol.

Scientific Research Applications

Ethyl 2-(acetyloxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(acetyloxy)-2-methylpropanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyloxy group (-OAc) in the target compound is electron-withdrawing, enhancing hydrolysis susceptibility compared to methoxy (-OMe, electron-donating) or aromatic substituents (e.g., clofibrate’s chlorophenoxy) .
  • Steric Effects : Bulky substituents (e.g., chromenyloxy in ) reduce reactivity in nucleophilic acyl substitution reactions compared to smaller groups like -OAc.

Physical and Chemical Properties

  • Melting Points : Polar substituents (e.g., -OAc) increase melting points, while bulky groups (e.g., chromenyloxy) decrease them. For example, clofibrate derivatives typically melt below 100°C, while chromenyloxy analogs () may exhibit higher thermal stability.
  • Solubility: Acetyloxy derivatives are more soluble in polar solvents (e.g., ethanol) than aromatic analogs like clofibrate, which favor nonpolar solvents .

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